molecular formula C21H25N5O2 B2721875 8-(2-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-77-4

8-(2-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2721875
CAS No.: 877644-77-4
M. Wt: 379.464
InChI Key: VBAZPPAWQZVNDT-UHFFFAOYSA-N
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Description

Purines are biologically synthesized as nucleotides and in particular as ribotides, i.e. bases attached to ribose 5-phosphate . Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .


Synthesis Analysis

Purines are synthesized from simple precursors such as amino acids and formate . Quinazolines can be synthesized by reacting the amino group of 2-hydrazino-3-(4-ethylphenyl)-3H-quinazolin-4-one from 4-ethyl aniline with a variety of aldehydes and ketones .


Molecular Structure Analysis

Purines consist of a six-membered pyrimidine ring and a five-membered imidazole ring . Quinazolines have a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .


Chemical Reactions Analysis

Purines undergo a variety of reactions, including being converted into nucleotides, which are the fundamental units of genetic material . Quinazolines can react with a variety of aldehydes and ketones to form new compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of purines and quinazolines can vary widely depending on the specific compound. For example, adenine (a type of purine) has a molecular weight of 135.13 dalton and a melting point of 360-365°C .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to evaluate their potential as antidepressant and anxiolytic agents. These compounds have been tested for serotonin receptor affinity and phosphodiesterase inhibitor activity, revealing their potential for developing antidepressant and/or anxiolytic medications (Zagórska et al., 2016). Additional studies have explored the synthesis of N-8-arylpiperazinylpropyl derivatives, showing promise in preclinical models for anxiolytic and antidepressant activities, indicating a pathway for future psychiatric medication development (Zagórska et al., 2009).

Antiviral Activity

The synthesis of novel imidazo[1,2-a]-s-triazine nucleosides and their evaluation against various viruses in tissue culture have highlighted moderate antiviral activities, showcasing the potential of imidazo[2,1-f]purine derivatives in antiviral research (Kim et al., 1978).

Selective A3 Adenosine Receptor Antagonists

Studies have extended to the development of imidazo[2,1-f]purinones as potent and selective A3 adenosine receptor antagonists. These findings could be pivotal in creating therapies for conditions modulated by the A3 adenosine receptor, highlighting the versatility of imidazo[2,1-f]purine derivatives in targeting specific receptor subtypes (Baraldi et al., 2008).

Molecular Docking and 3D-QSAR Studies

Further research involves molecular docking and 3D-QSAR studies, providing insights into the binding disposition of imidazo[2,1-f]purine derivatives at the A3 adenosine receptor. Such studies contribute to a deeper understanding of the interaction between these compounds and their biological targets, aiding in the design of more effective drugs (Baraldi et al., 2005).

Safety and Hazards

The safety and hazards associated with purines and quinazolines can vary widely depending on the specific compound. For example, some compounds may be combustible, cause skin irritation, or cause serious eye irritation .

Future Directions

The future directions for research on purines and quinazolines could include the development of new safer anti-inflammatory drugs , or the search for new antiherpetic agents with different mechanisms of action that are active against resistant strains .

Properties

IUPAC Name

6-(2-ethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)16-11-9-8-10-15(16)7-2/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAZPPAWQZVNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4CC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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